α-Glucosidase Inhibitory Potency: 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide Falls Within a Series That Is 11- to 66-Fold More Potent Than Acarbose
The 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series, to which the target compound belongs, exhibits α-glucosidase inhibitory IC50 values ranging from 12.46 ± 0.13 μM (compound 5j, 4-nitro analog) to 72.68 ± 0.20 μM. The standard drug acarbose yields an IC50 of 817.38 ± 6.27 μM under equivalent assay conditions. Even the least potent member of the series is approximately 11-fold more potent than acarbose, while compound 5j achieves approximately 66-fold greater potency [1]. The 4-fluorophenyl analog resides within this enhanced potency range, distinguishing it from unsubstituted phenyl or other weakly performing aryl variants that may trend toward the upper end of the IC50 spectrum [1].
| Evidence Dimension | α-Glucosidase half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | IC50 between 12.46 ± 0.13 μM and 72.68 ± 0.20 μM (exact value for 4-fluorophenyl analog not individually reported; potency falls within the established series range) [1] |
| Comparator Or Baseline | Acarbose: IC50 = 817.38 ± 6.27 μM [1] |
| Quantified Difference | 11- to 66-fold greater potency vs. acarbose, depending on exact position within the series range [1] |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (standard spectrophotometric protocol), temperature and pH not separately reported for this data extraction [1] |
Why This Matters
This quantitative potency advantage over the clinical standard acarbose validates the scientific value of procuring and profiling the 4-fluorophenyl analog, as even moderate placement within the series range represents a substantial (>10-fold) improvement over the reference drug.
- [1] Wang G, Li X, Wang J, Xie Z, Li L, Chen M, Chen S, Peng Y. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. Bioorg Med Chem Lett. 2017;27(5):1115-1118. doi:10.1016/j.bmcl.2017.01.092 View Source
